1-(3-Isobutoxy-4-methylphenyl)ethanone
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Overview
Description
3’-iso-Butoxy-4’-methylacetophenone: is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, featuring an iso-butoxy group and a methyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Butoxy-4’-methylacetophenone typically involves the alkylation of 4’-methylacetophenone with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The general reaction scheme is as follows:
4’-Methylacetophenone+iso-Butyl bromideK2CO3,Reflux3’-iso-Butoxy-4’-methylacetophenone
Industrial Production Methods: In an industrial setting, the production of 3’-iso-Butoxy-4’-methylacetophenone can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3’-iso-Butoxy-4’-methylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3’-iso-Butoxy-4’-methylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3’-iso-Butoxy-4’-methylacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
4’-Methylacetophenone: Lacks the iso-butoxy group, making it less hydrophobic.
3’-Butoxy-4’-methylacetophenone: Similar structure but with a butoxy group instead of an iso-butoxy group.
Uniqueness: 3’-iso-Butoxy-4’-methylacetophenone is unique due to the presence of the iso-butoxy group, which can influence its chemical reactivity and physical properties, such as solubility and boiling point. This structural variation can lead to different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[4-methyl-3-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-15-13-7-12(11(4)14)6-5-10(13)3/h5-7,9H,8H2,1-4H3 |
InChI Key |
JSJYCWQPKOFAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)OCC(C)C |
Origin of Product |
United States |
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